3-[(3-chlorophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE is a complex heterocyclic compound that features a unique combination of functional groups, including a chlorophenyl sulfonyl group, a thienotriazolopyrimidine core, and a methylsulfanylphenyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thienotriazolopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and triazole precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Sulfonyl Group: This step often involves sulfonylation reactions using chlorophenyl sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Methylsulfanylphenyl Amine Moiety: This can be accomplished through nucleophilic substitution reactions where the amine group reacts with an appropriate leaving group on the thienotriazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Chemical Biology: Utilized as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[(3-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE
- **N-{3-[(3-FLUOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE
Uniqueness
N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE is unique due to the presence of the chlorophenyl sulfonyl group, which imparts specific electronic and steric properties that can influence its reactivity and binding affinity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H14ClN5O2S3 |
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Molecular Weight |
488.0 g/mol |
IUPAC Name |
10-(3-chlorophenyl)sulfonyl-N-(3-methylsulfanylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C20H14ClN5O2S3/c1-29-14-6-3-5-13(11-14)22-18-17-16(8-9-30-17)26-19(23-18)20(24-25-26)31(27,28)15-7-2-4-12(21)10-15/h2-11H,1H3,(H,22,23) |
InChI Key |
LGYVPJLHJXSJKW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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